molecular formula C19H20O5 B14194369 7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran CAS No. 922179-55-3

7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran

Cat. No.: B14194369
CAS No.: 922179-55-3
M. Wt: 328.4 g/mol
InChI Key: BKTYTXGJSMWNTG-UHFFFAOYSA-N
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Description

7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran typically involves the reaction of appropriate phenolic precursors with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methoxymethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: Shares similar methoxymethoxy groups but differs in the core structure.

    4-Chloro-2-(methoxymethoxy)phenylboronic acid: Contains methoxymethoxy groups but has a boronic acid functional group.

    5-Fluoro-2-(methoxymethoxy)phenylboronic acid: Similar methoxymethoxy groups with a fluorine substitution.

Uniqueness

7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran is unique due to its specific benzopyran core structure combined with methoxymethoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-20-12-23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13-21-2)10-19(15)22-11-16/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYTXGJSMWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCOC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727483
Record name 7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922179-55-3
Record name 7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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